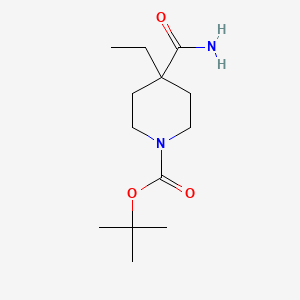

1-Boc-4-ethylpiperidine-4-carboxamide

Description

Properties

IUPAC Name |

tert-butyl 4-carbamoyl-4-ethylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3/c1-5-13(10(14)16)6-8-15(9-7-13)11(17)18-12(2,3)4/h5-9H2,1-4H3,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBQTPOLQGKZDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693852 | |

| Record name | tert-Butyl 4-carbamoyl-4-ethylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082768-73-7 | |

| Record name | tert-Butyl 4-carbamoyl-4-ethylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pivotal Role of 1-Boc-4-ethylpiperidine-4-carboxamide in Modern Drug Discovery: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of 1-Boc-4-ethylpiperidine-4-carboxamide, a key building block for researchers, scientists, and drug development professionals. This document outlines its physicochemical properties, provides a detailed synthesis protocol, and explores its applications, particularly as a versatile scaffold in medicinal chemistry and its emerging role in the development of novel therapeutics such as targeted protein degraders.

Physicochemical Properties of this compound

This compound is a custom-synthesized organic molecule valued for its unique structural features that are instrumental in the development of new chemical entities. The presence of the Boc (tert-butyloxycarbonyl) protecting group allows for controlled, sequential chemical modifications, a crucial aspect in the multi-step synthesis of complex drug molecules.

| Property | Value |

| Molecular Formula | C₁₃H₂₄N₂O₃ |

| Molecular Weight | 256.34 g/mol |

| CAS Number | 1082768-73-7 |

Synthetic Protocol

The synthesis of this compound can be achieved through a multi-step process starting from 4-piperidinecarboxamide. The following is a representative experimental protocol.

Step 1: Boc Protection of 4-Piperidinecarboxamide

-

Reaction Setup: In a round-bottom flask, dissolve 4-piperidinecarboxamide in a suitable solvent such as a mixture of distilled water and triethylamine.

-

Reagent Addition: While stirring the solution at room temperature (20-25°C), slowly add di-tert-butyl dicarbonate (Boc anhydride).

-

Reaction: Allow the reaction to proceed for 8-10 hours.

-

Work-up and Isolation: Adjust the pH of the mixture to 6-7 using a mild acid. Extract the product with an organic solvent like dichloromethane. Dry the organic layer, concentrate it under reduced pressure, and crystallize the resulting solid from a solvent such as acetone to yield 1-Boc-piperidine-4-carboxamide.

Step 2: α-Alkylation of 1-Boc-piperidine-4-carboxamide

-

Base Treatment: In an inert atmosphere, dissolve the 1-Boc-piperidine-4-carboxamide from Step 1 in a dry aprotic solvent (e.g., tetrahydrofuran). Cool the solution to a low temperature (e.g., -78°C).

-

Deprotonation: Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise to generate the enolate.

-

Alkylation: Introduce an ethylating agent, such as ethyl iodide, to the reaction mixture.

-

Quenching and Extraction: After the reaction is complete, quench it with a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent.

-

Purification: Purify the crude product using column chromatography to obtain this compound.

Applications in Drug Discovery

The piperidine-4-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The introduction of an ethyl group at the 4-position and the presence of the Boc protecting group make this compound a valuable intermediate for creating diverse molecular libraries for drug screening.

A Versatile Scaffold for Novel Therapeutics

The core structure of this compound has been identified in compounds with various therapeutic activities, including:

-

Antimalarial Agents: Piperidine carboxamides have shown potent and selective activity against Plasmodium falciparum.

-

Antihypertensive Agents: Derivatives have been synthesized and evaluated as T-type calcium channel blockers.

-

Calpain Inhibitors: Piperidine carboxamide-derived compounds have been investigated for their potential in treating neurodegenerative conditions.

-

Secretory Glutaminyl Cyclase (sQC) Inhibitors: This scaffold is being explored for the development of treatments for Alzheimer's disease.

Role in Targeted Protein Degradation

A particularly exciting application of this molecular scaffold is in the field of targeted protein degradation (TPD). Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The this compound moiety can serve as a versatile linker component in the design and synthesis of novel PROTACs. The Boc group allows for the controlled attachment of either the target protein-binding ligand or the E3 ligase-binding ligand.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the synthesis workflow and the mechanism of action for a PROTAC incorporating a derivative of this compound.

In-Depth Technical Guide to the Structure Elucidation of 1-Boc-4-ethylpiperidine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of 1-Boc-4-ethylpiperidine-4-carboxamide, a key building block in medicinal chemistry. The document details the synthetic pathway, experimental protocols, and the analytical data required for its structural elucidation.

Chemical Structure and Properties

This compound, with the CAS Number 1082768-73-7, is a monosubstituted piperidine derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen makes it a stable intermediate for further chemical modifications. The ethyl and carboxamide functionalities at the C4 position offer opportunities for diverse chemical transformations, making it a valuable scaffold in the design of novel therapeutic agents.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C13H24N2O3 |

| Molecular Weight | 256.34 g/mol |

| CAS Number | 1082768-73-7[1] |

| Appearance | White to off-white solid (predicted) |

| Solubility | Soluble in methanol, ethanol, and dichloromethane (predicted) |

Synthesis Pathway

The synthesis of this compound is typically achieved through a multi-step process, commencing with the protection of the piperidine nitrogen, followed by the introduction of the ethyl group and subsequent conversion of a carboxylic acid precursor to the final carboxamide.

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established synthetic methodologies for analogous compounds and represent a plausible route for the preparation and characterization of this compound.

Synthesis of tert-Butyl 4-carboxypiperidine-1-carboxylate (Intermediate 1)

This procedure is adapted from established methods for the Boc-protection of piperidine derivatives.

Experimental Workflow:

Caption: Workflow for the synthesis of Intermediate 1.

Procedure: 4-Piperidinecarboxylic acid is dissolved in a mixture of dioxane and water. Di-tert-butyl dicarbonate (Boc anhydride) is added, followed by the dropwise addition of a sodium hydroxide solution. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The mixture is then acidified with a suitable acid (e.g., HCl) and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield tert-butyl 4-carboxypiperidine-1-carboxylate.

Synthesis of 1-Boc-4-ethylpiperidine-4-carboxylic acid (Intermediate 2)

This step involves the alpha-alkylation of the carboxylic acid.

Procedure: To a solution of tert-butyl 4-carboxypiperidine-1-carboxylate in anhydrous THF at -78 °C under an inert atmosphere, a strong base such as lithium diisopropylamide (LDA) is added dropwise. The mixture is stirred for a period to allow for deprotonation. Ethyl iodide is then added, and the reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield 1-Boc-4-ethylpiperidine-4-carboxylic acid.

Synthesis of this compound (Final Product)

This final step involves the amidation of the carboxylic acid. This protocol is adapted from a similar synthesis of 1-Boc-4-piperidinecarboxamide.[2]

Experimental Workflow:

Caption: Workflow for the synthesis of the final product.

Procedure: 1-Boc-4-ethylpiperidine-4-carboxylic acid is dissolved in an anhydrous solvent such as dichloromethane. To this solution, an amide coupling agent like 1-hydroxybenzotriazole (HOBt) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) are added, followed by a source of ammonia, such as ammonium chloride and a non-nucleophilic base like triethylamine. The reaction mixture is stirred at room temperature until the starting material is consumed. The reaction mixture is then washed successively with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.

Structure Elucidation Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.5-6.5 | br s | 2H | -CONH₂ |

| ~3.8-4.0 | m | 2H | Piperidine H2, H6 (axial) |

| ~2.8-3.0 | m | 2H | Piperidine H2, H6 (equatorial) |

| ~1.8-2.0 | m | 2H | Piperidine H3, H5 (axial) |

| ~1.6-1.8 | m | 2H | Piperidine H3, H5 (equatorial) |

| ~1.6-1.8 | q | 2H | -CH₂CH₃ |

| 1.45 | s | 9H | -C(CH₃)₃ |

| ~0.8-1.0 | t | 3H | -CH₂CH₃ |

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~178 | -CONH₂ |

| ~155 | -COO- (Boc) |

| ~80 | -C(CH₃)₃ |

| ~45 | Piperidine C4 |

| ~40 | Piperidine C2, C6 |

| ~35 | Piperidine C3, C5 |

| ~30 | -CH₂CH₃ |

| ~28 | -C(CH₃)₃ |

| ~8 | -CH₂CH₃ |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Strong, Broad | N-H stretch (amide) |

| ~2970 | Strong | C-H stretch (aliphatic) |

| ~1680 | Strong | C=O stretch (Boc carbonyl) |

| ~1650 | Strong | C=O stretch (amide I band) |

| ~1550 | Medium | N-H bend (amide II band) |

| ~1160 | Strong | C-O stretch (Boc) |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 257.18 | [M+H]⁺ |

| 279.16 | [M+Na]⁺ |

| 201.15 | [M - C₄H₈O]⁺ (loss of isobutylene) |

| 157.12 | [M - Boc]⁺ |

Conclusion

This technical guide outlines the essential information for the synthesis and structural elucidation of this compound. The provided protocols and predicted analytical data serve as a valuable resource for researchers in the field of drug discovery and development, enabling the efficient preparation and characterization of this important chemical intermediate. The logical workflows for synthesis and characterization are presented to aid in the practical application of this knowledge.

References

A Technical Guide to the Spectral Characteristics of 1-Boc-4-ethylpiperidine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectral data for 1-Boc-4-ethylpiperidine-4-carboxamide, a compound of interest in medicinal chemistry and drug development. Due to the absence of publicly available experimental data for this specific molecule, this document outlines a plausible synthetic route and presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally related compounds.

Proposed Synthesis

A logical and efficient synthesis of this compound can be envisioned starting from the commercially available 1-Boc-4-piperidone. The proposed multi-step synthesis is outlined below.

The Strategic Role of the Boc Protecting Group in Piperidine Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products. Its synthesis, often requiring multi-step sequences, necessitates a robust and versatile protecting group strategy to ensure regioselectivity and high yields. Among the various amine protecting groups, the tert-butoxycarbonyl (Boc) group has emerged as a cornerstone in the synthesis of piperidine derivatives due to its unique combination of stability, ease of introduction, and facile, selective removal. This technical guide provides a comprehensive overview of the role of the Boc protecting group in piperidine synthesis, detailing its application, reaction mechanisms, and providing practical experimental protocols.

The Importance of the Boc Protecting Group in Piperidine Synthesis

The Boc group offers several key advantages in the context of piperidine chemistry:

-

Stability: The Boc-protected piperidine nitrogen is stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments. This stability is crucial for allowing chemical modifications on other parts of the piperidine ring or on appended functional groups without affecting the protected amine.

-

Facile Introduction and Removal: The Boc group can be readily introduced using di-tert-butyl dicarbonate (Boc anhydride) and is typically removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[1] This allows for its strategic removal at the desired stage of a synthetic sequence.

-

Enhanced Solubility: The introduction of the lipophilic Boc group can improve the solubility of piperidine intermediates in organic solvents, facilitating purification by chromatography.

-

Orthogonality: The acid-lability of the Boc group makes it orthogonal to other common amine protecting groups like the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[2][3] This orthogonality is fundamental in the synthesis of complex molecules with multiple amine functionalities, allowing for selective deprotection.[2][3]

Boc Protection of Piperidines

The most common method for the N-Boc protection of piperidines involves the reaction with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the piperidine nitrogen on one of the carbonyl carbons of Boc anhydride. The resulting intermediate then collapses, eliminating a tert-butoxycarbonyl group and generating the N-Boc protected piperidine. A base is often used to neutralize the protonated piperidine and drive the reaction to completion.

Quantitative Comparison of Boc Protection Methods

| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Piperidine | (Boc)₂O, Et₃N, DMAP (cat.) | CH₂Cl₂ | 0 to RT | 6 | 92 | |

| 4-Hydroxypiperidine | (Boc)₂O, K₂CO₃ | CH₂Cl₂/H₂O | 0 to RT | 12-16 | >98 | [4] |

| Piperidine-4-carboxylic acid methyl ester | (Boc)₂O, Et₃N | CH₂Cl₂ | 0 to RT | 16 | 99 | [5] |

Boc Deprotection of N-Boc-Piperidines

The removal of the Boc group is typically achieved under acidic conditions, which proceed via a mechanism involving the formation of a stable tert-butyl cation.

Reaction Mechanism

The acid protonates the carbonyl oxygen of the Boc group, making it a better leaving group. The C-O bond then cleaves to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free piperidine and carbon dioxide.

Quantitative Comparison of Boc Deprotection Methods

| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-Boc-piperazine derivative | TFA | CH₂Cl₂ | RT | 1-4 | High | [6] |

| N-Boc-piperazine derivative | 4M HCl in Dioxane | Dioxane | RT | 1-3 | High | [1] |

| Boc-protected piperazine | TFA | - | - | - | 94 | [7] |

Experimental Protocols

General Procedure for N-Boc Protection of Piperidine

Materials:

-

Piperidine (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

4-Dimethylaminopyridine (DMAP) (0.05 eq)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve piperidine in CH₂Cl₂ in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

To the stirred solution, add triethylamine followed by a catalytic amount of DMAP.

-

Add di-tert-butyl dicarbonate portion-wise, maintaining the temperature at 0 °C.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 6-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with CH₂Cl₂ (2 x volume).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-piperidine.

-

The crude product can be purified by flash column chromatography on silica gel if necessary.

General Procedure for N-Boc Deprotection of N-Boc-Piperidine using TFA

Materials:

-

N-Boc-piperidine (1.0 eq)

-

Dichloromethane (CH₂Cl₂)

-

Trifluoroacetic acid (TFA) (10-20 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-Boc-piperidine in CH₂Cl₂ in a round-bottom flask with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid to the stirred solution. Caution: The reaction is exothermic and evolves gas (CO₂ and isobutene).

-

Remove the ice bath and stir the reaction at room temperature for 1-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in water and carefully neutralize with saturated aqueous NaHCO₃ solution until the effervescence ceases.

-

Extract the aqueous layer with CH₂Cl₂ (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure to yield the deprotected piperidine. The product may be obtained as a free base or its trifluoroacetate salt depending on the workup.

Orthogonal Protection Strategies in Piperidine Synthesis

The orthogonality of the Boc group is a powerful tool in the synthesis of complex piperidine-containing molecules that possess multiple amine functionalities.

This strategy allows for the selective deprotection and subsequent functionalization of different amine groups within the same molecule. For example, a piperidine derivative can be protected with Boc, Cbz, and Fmoc groups. The Fmoc group can be selectively removed with a base like piperidine, leaving the Boc and Cbz groups intact.[8] Subsequently, the Boc group can be cleaved with acid, and finally, the Cbz group can be removed by hydrogenolysis. This stepwise deprotection is crucial for the synthesis of complex pharmaceutical agents.

Application in Drug Development: Synthesis of Alogliptin and Sotorasib

The strategic use of the Boc protecting group is exemplified in the synthesis of several marketed drugs.

-

Alogliptin: In some synthetic routes to the dipeptidyl peptidase-4 (DPP-4) inhibitor alogliptin, a key intermediate is (R)-3-(Boc-amino)piperidine.[9] The Boc group protects the 3-amino functionality while the piperidine nitrogen is coupled with the pyrimidinedione core of the molecule. The Boc group is then removed in a later step to yield the final drug.[9]

-

Sotorasib: The synthesis of the KRAS G12C inhibitor sotorasib involves the coupling of a complex heterocyclic core with a Boc-protected piperazine derivative.[10][11] The Boc group serves to deactivate one of the piperazine nitrogens, allowing for selective reaction at the other. Subsequent deprotection with TFA unmasks the amine for the final acylation step to install the reactive acrylamide warhead.[10][12]

Conclusion

The tert-butoxycarbonyl (Boc) protecting group is an indispensable tool in the synthesis of piperidine-containing molecules. Its robustness under a variety of reaction conditions, coupled with its mild and selective removal, provides chemists with a high degree of control over complex synthetic pathways. The orthogonality of the Boc group with other common protecting groups further enhances its utility, enabling the efficient construction of intricate molecular architectures. As the demand for novel piperidine-based pharmaceuticals continues to grow, the strategic application of the Boc protecting group will undoubtedly remain a critical element in the drug discovery and development process.

References

- 1. benchchem.com [benchchem.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. total-synthesis.com [total-synthesis.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. EP3292112B1 - Process for the preparation of alogliptin - Google Patents [patents.google.com]

- 10. How is Sotorasib synthesised?_Chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. Commercial Process for the Synthesis of Anti-Cancer Drug Sotorasib - ChemistryViews [chemistryviews.org]

Conformational Analysis of 4,4-Disubstituted Piperidines: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. Its three-dimensional conformation is a critical determinant of molecular interactions with biological targets, thereby influencing efficacy and selectivity. Among piperidine derivatives, 4,4-disubstituted analogs present a unique conformational landscape due to the geminal substitution at the C4 position. This guide provides a comprehensive technical overview of the conformational analysis of 4,4-disubstituted piperidines, detailing experimental protocols, summarizing quantitative data, and visualizing key concepts.

Fundamental Principles of Piperidine Conformation

The piperidine ring, a six-membered saturated heterocycle, predominantly adopts a chair conformation to minimize torsional and angle strain. This chair form is in a dynamic equilibrium with other higher-energy conformations such as the twist-boat and boat forms. The introduction of substituents on the piperidine ring significantly influences this equilibrium.

In 4,4-disubstituted piperidines, the absence of a hydrogen atom at the C4 position precludes the axial-equatorial isomerism for the substituents at this position. However, the nature of these substituents profoundly impacts the overall ring geometry and the conformational preferences of substituents at other positions, including the nitrogen atom.

Quantitative Conformational Analysis

The conformational preference of substituents is often quantified by their A-value, which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane. While originally determined for cyclohexanes, these values serve as a useful approximation for substituents on the piperidine ring, particularly at the C4 position.[1]

Table 1: A-Values for Common Substituents

| Substituent | A-value (kcal/mol) |

| -CH₃ (Methyl) | 1.74 |

| -OH (Hydroxyl) | 0.6 - 1.0 |

| -Ph (Phenyl) | 2.8 - 3.1 |

| -F (Fluoro) | 0.15 - 0.25 |

| -Cl (Chloro) | 0.43 |

| -Br (Bromo) | 0.38 |

| -CN (Cyano) | 0.17 - 0.24 |

| -COOH (Carboxylic Acid) | 1.35 - 1.46 |

| -COOR (Ester) | 1.1 - 1.2 |

Note: A-values are context-dependent and can be influenced by solvent and other substituents.

The conformational free energy difference for the entire molecule can be estimated by considering the sum of the A-values and any additional gauche interactions. For 4,4-disubstituted piperidines, the primary conformational equilibrium involves the chair-chair interconversion, which may be influenced by the steric and electronic nature of the C4 substituents.

Table 2: Conformational Free Energy Differences (-ΔG°) for Selected Piperidines

| Compound | Substituents | -ΔG° (kcal/mol) | Method |

| 4-Methylpiperidine | 4-Me | 1.7 | NMR Spectroscopy |

| 4-Phenylpiperidine | 4-Ph | 2.9 | NMR Spectroscopy |

| 4-Hydroxypiperidine | 4-OH | 0.7 | NMR Spectroscopy |

| cis-1,4-Dimethylpiperidine | 1-Me, 4-Me | ~0 | NMR Spectroscopy |

| trans-1,4-Dimethylpiperidine | 1-Me, 4-Me | ~1.98 | NMR Spectroscopy |

Note: Data for 4,4-disubstituted piperidines is sparse in single comprehensive tables. The values presented for monosubstituted piperidines provide a baseline for understanding substituent effects. The conformational equilibrium in 4,4-disubstituted systems is primarily governed by the interactions of the C4 substituents with the rest of the ring.

Experimental Protocols

A multi-technique approach is essential for a thorough conformational analysis of 4,4-disubstituted piperidines.

Synthesis of 4,4-Disubstituted Piperidines

A general synthetic route to 4,4-disubstituted piperidines often starts from a suitable 4-piperidone precursor.[2]

Protocol for Synthesis of 4-Aryl-4-hydroxypiperidines:

-

Grignard Reaction: To a solution of an appropriate aryl magnesium bromide (e.g., phenylmagnesium bromide) in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of an N-protected 4-piperidone (e.g., 1-benzyl-4-piperidone) dropwise at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4-aryl-4-hydroxypiperidine.

-

Deprotection (if necessary): If the nitrogen is protected (e.g., with a benzyl group), this group can be removed by catalytic hydrogenation (e.g., using H₂, Pd/C in methanol) to yield the secondary amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution.[3]

Protocol for Conformational Analysis by ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of the purified 4,4-disubstituted piperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition:

-

Acquire a standard one-dimensional (1D) ¹H NMR spectrum at room temperature.

-

For systems undergoing conformational exchange, variable temperature (VT) NMR studies are crucial. Acquire spectra at a range of temperatures (e.g., from 298 K down to 180 K) to slow down the chair-chair interconversion and potentially observe distinct signals for each conformer.

-

Acquire two-dimensional (2D) NMR spectra, such as COSY (Correlation Spectroscopy) to establish proton-proton coupling networks and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine through-space proximities of protons, which provides information about their relative stereochemistry.

-

-

Data Analysis:

-

Chemical Shifts: Analyze the chemical shifts of the piperidine ring protons. Axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts.

-

Coupling Constants (J-values): Measure the vicinal proton-proton coupling constants (³JHH). Large coupling constants (typically 10-13 Hz) are indicative of a diaxial relationship between protons, while smaller coupling constants (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

-

NOE/ROE Correlations: The presence of strong NOE or ROE cross-peaks between protons indicates their close spatial proximity (typically < 5 Å). For instance, a strong NOE between an axial proton at C2 and an axial proton at C6 would support a chair conformation.

-

Integration (at low temperature): If distinct conformers are observed at low temperatures, the ratio of their populations can be determined by integrating the corresponding signals. The Gibbs free energy difference (ΔG°) can then be calculated using the equation: ΔG° = -RTlnK, where K is the equilibrium constant (ratio of conformers).

-

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state conformation of a molecule.

Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: Grow single crystals of the 4,4-disubstituted piperidine derivative suitable for X-ray analysis. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

Crystal Mounting: Mount a suitable single crystal (typically 0.1-0.3 mm in size) on a goniometer head.

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final molecular structure.

-

Analysis: Analyze the resulting crystal structure to determine bond lengths, bond angles, and torsional angles, which provides a detailed picture of the molecule's conformation in the solid state.

Computational Modeling

Computational chemistry offers a powerful means to complement experimental data and to explore the conformational landscape of molecules.

Protocol for Computational Conformational Analysis:

-

Structure Building: Build the 3D structure of the 4,4-disubstituted piperidine using a molecular modeling software package.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This can be done using molecular mechanics (MM) force fields (e.g., MMFF94, OPLS3e).

-

Geometry Optimization and Energy Calculation: For the identified low-energy conformers, perform geometry optimization and calculate their relative energies using higher-level quantum mechanical (QM) methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to calculate thermodynamic properties such as Gibbs free energies.

-

Analysis: Compare the relative energies of the different conformers to predict the most stable conformation. The calculated NMR parameters (chemical shifts and coupling constants) can also be compared with experimental data to validate the computational model.

Visualizing Conformational Relationships

Graphviz diagrams can be used to illustrate the relationships between different conformations and the workflow for their analysis.

Caption: Chair-chair interconversion of a 4,4-disubstituted piperidine.

References

An In-depth Technical Guide to the Synthesis of 1-Boc-4-ethylpiperidine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic routes for preparing 1-Boc-4-ethylpiperidine-4-carboxamide, a substituted piperidine derivative of interest in medicinal chemistry and drug development. The guide focuses on commercially available starting materials and provides detailed experimental protocols for the key transformations involved.

Executive Summary

The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from commercially available piperidine derivatives. The most direct and well-documented strategy involves the alkylation of a cyanopiperidine intermediate followed by the selective hydrolysis of the nitrile group. This guide outlines two primary synthetic pathways, detailing the necessary reagents, reaction conditions, and expected outcomes. All quantitative data is presented in clear, tabular formats for ease of comparison, and logical workflows are visualized using diagrams.

Synthetic Strategy Overview

The primary approach to synthesizing this compound is a convergent strategy that builds upon a pre-formed piperidine ring. This method offers the advantage of utilizing readily available and relatively inexpensive starting materials. The key transformations in this synthetic sequence are:

-

Boc Protection: The protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in subsequent steps.

-

Alkylation: The introduction of an ethyl group at the 4-position of the piperidine ring.

-

Hydrolysis: The selective conversion of a nitrile intermediate to the desired primary carboxamide.

Two main pathways are presented, primarily differing in the choice of the initial starting material.

Pathway 1: Synthesis Starting from 4-Cyanopiperidine

This is arguably the most direct route, commencing with the commercially available 4-cyanopiperidine. The synthesis involves three main steps: Boc protection, α-alkylation, and partial nitrile hydrolysis.

Conformational Analysis of the 4-Substituted Piperidine Ring

An In-depth Technical Guide to the Stereochemistry of 4-Substituted Piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 4-substituted piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its presence in numerous natural products and clinically successful pharmaceuticals.[1][2] The three-dimensional arrangement of substituents on the piperidine ring is a critical determinant of a molecule's interaction with biological targets, profoundly influencing its efficacy, selectivity, and safety profile.[3][4] Consequently, a deep understanding of the stereochemical nuances of these derivatives is paramount for rational drug design and development.

This technical guide provides a comprehensive overview of the core principles of stereochemistry as applied to 4-substituted piperidine derivatives. It covers conformational analysis, stereoselective synthesis strategies, and detailed experimental protocols for stereochemical characterization, supported by quantitative data and logical workflows.

The six-membered piperidine ring is not planar and, analogous to cyclohexane, predominantly adopts a chair conformation to minimize torsional and steric strain.[5] This leads to two primary orientations for a substituent at the C-4 position: axial and equatorial. The equilibrium between these two chair conformers is a central aspect of the molecule's behavior.

The substituent generally prefers the more stable equatorial position to avoid 1,3-diaxial interactions with the axial hydrogen atoms at C-2 and C-6. The energetic preference for the equatorial position can be quantified by the conformational free energy (-ΔG°), also known as the A-value. For many 4-substituted piperidines, these energy values are nearly identical to those of the corresponding substituted cyclohexanes.[6]

A critical factor influencing this equilibrium is the protonation state of the piperidine nitrogen. In polar environments or under physiological conditions where the nitrogen is protonated (forming a piperidinium salt), significant electrostatic interactions can arise between the positively charged nitrogen and a polar substituent at the C-4 position. These interactions can stabilize the axial conformer to such an extent that, for substituents like fluorine, hydroxyl, or bromine, the conformational preference is inverted, and the axial form becomes favored.[6] This phenomenon is driven by electrostatic interactions between the substituents and the protonated nitrogen.[6]

Caption: Chair-chair interconversion of a 4-substituted piperidine.

Table 1: Conformational Free Energies (-ΔG°) of 4-Substituents

This table summarizes the energy difference between the equatorial and axial conformers for various substituents on a piperidine ring.

| Substituent (R) | -ΔG° (kcal/mol) in NH-Piperidine[7] | -ΔG° (kcal/mol) in N-Methylpiperidinium Salt[7] |

| -CH₃ | 1.9 | 1.6 |

| -Phenyl | ~2.9 (implied similar to cyclohexane) | No significant change |

| -CO₂Et | ~1.2 (implied similar to cyclohexane) | Data not specified |

| -F | ~0.25 (implied similar to cyclohexane) | Axial form favored |

| -OH | ~0.7 (implied similar to cyclohexane) | Axial form favored |

| -Br | ~0.5 (implied similar to cyclohexane) | Axial form favored |

Stereoselective Synthesis Strategies

The precise control of stereochemistry during synthesis is crucial for accessing specific, biologically active isomers. A variety of powerful methods have been developed to synthesize stereo-enriched 4-substituted piperidines.

Key strategies include:

-

Aza-Prins Cyclization: This method provides a highly diastereoselective route to cis-4-hydroxypiperidines, enabling access to derivatives with a tetrasubstituted carbon stereocenter at the C-4 position.[8][9][10]

-

Enzymatic and Chemo-enzymatic Methods: Biocatalysis offers exceptional stereoselectivity. Carbonyl reductases can reduce 4-oxopiperidine precursors with high conversion and enantiomeric excess (>99% ee).[11][12] Chemo-enzymatic cascades, combining techniques like amine oxidase and ene-imine reductase activity, allow for the asymmetric dearomatization of pyridines to yield a broad range of chiral piperidines.[13]

-

Organometallic Chemistry: Reductive cyclization of 6-oxoamino acid derivatives using organozinc reagents is an effective strategy for producing 2,6-disubstituted piperidines.[14]

-

Multicomponent Reactions (MCRs): Inspired by biosynthesis, stereoselective three-component Mannich-type reactions can assemble multi-substituted chiral piperidines in a highly convergent manner.[15][16][17]

Caption: General experimental workflow for stereoselective piperidine synthesis.[4]

Table 2: Summary of Selected Stereoselective Synthetic Methods

This table highlights the stereochemical outcomes of various synthetic approaches.

| Method | Target Scaffold | Reported Stereoselectivity | Reference |

| Aza-Prins Cyclization | cis-4-hydroxypiperidines | Highly diastereoselective | [8] |

| Carbonyl Reductase (HeCR, DbCR) | 3-substituted-4-hydroxypiperidines | >99% ee, >99% conversion | [11][12] |

| Pyridine Hydrogenation | cis-disubstituted methyl pipecolinates | High diastereomeric ratio (dr) | [18] |

| Chemo-enzymatic Dearomatization | 3- and 3,4-substituted piperidines | Highly stereoselective | [13] |

Key Experimental Protocols for Stereochemical Analysis

Determining the absolute and relative stereochemistry, as well as the conformational preferences, of 4-substituted piperidine derivatives requires a suite of advanced analytical techniques.

NMR Spectroscopy for Conformational Analysis

NMR is a powerful non-destructive technique for studying molecular conformation in solution.[19]

-

Objective: To determine the preferred conformation (axial vs. equatorial substituent) and ring geometry.

-

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the piperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium.[19]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Pay close attention to the coupling constants (J-values) of the protons on the piperidine ring, particularly H-4 and its neighbors. Large J-values (typically 10-12 Hz) between vicinal protons often indicate a trans-diaxial relationship, while smaller J-values (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.[20]

-

2D NMR Acquisition: For unambiguous assignments and detailed analysis, acquire two-dimensional spectra:

-

Data Analysis: Analyze the coupling constants and Nuclear Overhauser Effect (NOE) correlations to deduce the spatial relationships between protons and determine the dominant chair conformation.

-

Chiral HPLC for Enantiomeric Separation

Chiral High-Performance Liquid Chromatography (HPLC) is the most versatile and widely used technique for separating enantiomers and determining enantiomeric excess (ee) or enantiomeric purity.[22][23]

-

Objective: To separate and quantify the enantiomers of a chiral 4-substituted piperidine.

-

Protocol:

-

Column Selection: The choice of a chiral stationary phase (CSP) is the most critical step. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives) coated or immobilized on a silica support (e.g., Chiralpak® series).[22] Selection is often empirical, based on the analyte's structure.

-

Mobile Phase Selection: Typical mobile phases for normal-phase chiral chromatography consist of a non-polar solvent like hexane or heptane with a polar modifier, often an alcohol (e.g., isopropanol, ethanol).[22] An amine additive like diethylamine (DEA) is frequently used to improve peak shape for basic compounds like piperidines.[22]

-

Pre-column Derivatization (if necessary): If the analyte lacks a UV chromophore, it must be derivatized with a chromophoric agent before analysis. For example, piperidin-3-amine can be derivatized with p-toluenesulfonyl chloride (PTSC) to allow for UV detection.[22]

-

Method Development: Inject a racemic standard of the compound and optimize the mobile phase composition and flow rate to achieve baseline separation (Resolution > 1.5) of the two enantiomeric peaks.

-

Quantification: Once the method is validated, inject the sample and determine the area of each enantiomer's peak to calculate the enantiomeric excess (% ee).

-

X-ray Crystallography for Absolute Structure Determination

Single-crystal X-ray diffraction provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including its relative and absolute stereochemistry.[24][25][26]

-

Objective: To obtain a definitive crystal structure of a piperidine derivative.

-

Protocol:

-

Crystallization: This is often the most challenging step. High-quality single crystals must be grown from a purified sample. Common techniques include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[26]

-

Data Collection: A suitable crystal is mounted on a diffractometer. It is then irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected by a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the unit cell. From this map, the positions of the atoms are determined (structure solution) and then optimized (structure refinement) to generate a final, precise 3D model of the molecule.

-

Analysis: The final model provides exact bond lengths, bond angles, and torsional angles, confirming the chair conformation and the axial/equatorial positions of all substituents. For chiral molecules crystallized in a non-centrosymmetric space group, the absolute configuration can often be determined.

-

Caption: Decision tree for selecting stereochemical characterization methods.

Influence of Stereochemistry on Pharmacological Activity

The precise spatial arrangement of functional groups is what governs molecular recognition at a biological target. Therefore, the stereochemistry of 4-substituted piperidines is a critical factor in their pharmacological profile. Different stereoisomers of the same compound can exhibit vastly different potencies, selectivities, and even modes of action.

For example, in a series of 4-arylpiperidines designed as dual Na⁺ and Ca²⁺ channel blockers, the relative orientation of the aryl group and other substituents significantly impacted binding affinity and functional activity.[3] Similarly, for N-benzyl piperidine derivatives acting as dopamine transporter (DAT) inhibitors, substituents on the N-benzyl ring altered affinity and selectivity for DAT versus the serotonin transporter (SERT).[27] In some cases, one stereoisomer may be a potent agonist while its enantiomer is an antagonist or is completely inactive.

Table 3: Stereoisomer-Specific Pharmacological Data

This table illustrates how stereochemistry impacts biological activity in select examples.

| Compound Class | Stereoisomer Information | Target(s) | Quantitative Activity | Reference |

| 4-(Arylmethoxy)piperidines | N-substituted derivatives | Dopamine Transporter (DAT) | IC₅₀ values vary with substitution pattern (e.g., 17.0 ± 1.0 nM for lead compound) | [28] |

| 4-Arylpiperidines | Series of derivatives | Na⁺/Ca²⁺ channels, Dopamine D₂ receptors | Potency varied significantly across the series; affinity for D₂ receptors was generally low | [3] |

| N-Benzyl Piperidines | C(2)-trifluoromethyl substituted analogue | Serotonin Transporter (SERT) | Acted as an allosteric modulator with low direct affinity | [27] |

| Piperidin-4-one Oxime Ethers | cis vs. trans isomers | Bacteria, Fungi | cis isomers (chair) and trans isomers (twist-boat) showed different antimicrobial profiles | [29] |

Conclusion

The stereochemistry of 4-substituted piperidine derivatives is a multifaceted and critical aspect of their chemistry and pharmacology. The preference for a chair conformation, the profound influence of the nitrogen's protonation state on substituent orientation, and the necessity for precise stereocontrol during synthesis are central themes. A rigorous application of analytical techniques such as NMR, chiral HPLC, and X-ray crystallography is essential for the unambiguous characterization of these molecules. For professionals in drug discovery, a thorough command of these principles is not merely academic but a prerequisite for the successful design and development of novel, effective, and safe therapeutics based on this ubiquitous scaffold.

References

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization | Scilit [scilit.com]

- 10. researchgate.net [researchgate.net]

- 11. Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 15. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 19. benchchem.com [benchchem.com]

- 20. ias.ac.in [ias.ac.in]

- 21. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. phx.phenomenex.com [phx.phenomenex.com]

- 24. Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. benchchem.com [benchchem.com]

- 27. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Boc-4-ethylpiperidine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 1-Boc-4-ethylpiperidine-4-carboxamide, a valuable building block in medicinal chemistry and drug discovery. The described synthetic route is a two-step process commencing with the alkylation of 1-Boc-4-cyanopiperidine, followed by the conversion of the nitrile functionality to a carboxamide.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the deprotonation of 1-Boc-4-cyanopiperidine at the C-4 position using a strong base, followed by alkylation with an ethylating agent to introduce the ethyl group. The subsequent step is the selective hydrolysis of the nitrile group to the corresponding primary amide using a mild and efficient method.

Experimental Protocols

Part 1: Synthesis of 1-Boc-4-cyano-4-ethylpiperidine

This protocol details the ethylation of 1-Boc-4-cyanopiperidine at the 4-position.

Materials and Reagents:

-

1-Boc-4-cyanopiperidine

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

-

Ethyl iodide or Ethyl bromide

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Argon or nitrogen gas supply with a manifold

-

Ice bath and dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-Boc-4-cyanopiperidine. Dissolve the starting material in anhydrous THF.

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) dropwise via syringe. Stir the reaction mixture at -78 °C for 1 hour.

-

Alkylation: To the cold reaction mixture, add ethyl iodide or ethyl bromide dropwise. Allow the reaction to stir at -78 °C for 3-4 hours, then gradually warm to room temperature and stir overnight.

-

Quenching: Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure 1-Boc-4-cyano-4-ethylpiperidine.

Part 2: Synthesis of this compound

This protocol describes the conversion of the nitrile intermediate to the final carboxamide product.

Materials and Reagents:

-

1-Boc-4-cyano-4-ethylpiperidine

-

Ethanol or Dimethyl Sulfoxide (DMSO)

-

Aqueous sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 30-35% w/w in H₂O)[1][2]

-

Dichloromethane or Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-Boc-4-cyano-4-ethylpiperidine in ethanol or DMSO.

-

Addition of Base and Oxidant: Cool the solution in an ice bath. Add aqueous sodium hydroxide solution, followed by the dropwise addition of hydrogen peroxide solution.[1][2]

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a sufficient amount of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate. Wash the combined organic layers with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary to yield this compound.

Data Presentation

| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (based on 10 mmol scale) | Appearance |

| 1 | 1-Boc-4-cyano-4-ethylpiperidine | C₁₃H₂₂N₂O₂ | 238.33 | ~2.38 g | Colorless to pale yellow oil or solid |

| 2 | This compound | C₁₃H₂₄N₂O₃ | 256.34 | ~2.56 g | White to off-white solid |

Visualizations

Synthetic Workflow Diagram

Caption: Synthetic scheme for this compound.

Logical Relationship of Synthesis Steps

Caption: Key transformations in the synthesis pathway.

References

The Versatility of the 1-Boc-4-ethylpiperidine-4-carboxamide Scaffold in Modern Drug Discovery

Application Notes and Protocols for Researchers

The 1-Boc-4-ethylpiperidine-4-carboxamide moiety represents a promising scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its rigid, three-dimensional structure, combined with the synthetic tractability afforded by the Boc-protecting group and the carboxamide functionality, allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. While extensive research on the specific this compound scaffold is emerging, the broader class of 4,4-disubstituted piperidines has demonstrated significant potential across various therapeutic areas, particularly in the development of analgesics.[1][2]

This document provides an overview of the potential applications of this scaffold, alongside detailed protocols for the synthesis and evaluation of its derivatives, drawing upon established methodologies for related 4,4-disubstituted piperidine compounds.

Application Notes

The 4,4-disubstituted piperidine core is a key structural motif in a number of biologically active compounds. The presence of two substituents at the 4-position can impart several desirable properties in a drug candidate:

-

Modulation of Physicochemical Properties: The substituents at the C4 position can be tailored to fine-tune lipophilicity, polarity, and metabolic stability. The ethyl group in the this compound scaffold can be considered a bioisosteric replacement for a gem-dimethyl group, potentially offering similar steric bulk with altered metabolic profiles.[3][4]

-

Vectorial Orientation of Functional Groups: The rigid piperidine ring serves as a scaffold to orient appended functional groups in a precise three-dimensional arrangement, facilitating optimal interactions with biological targets.

-

Exploration of Chemical Space: The carboxamide nitrogen provides a convenient handle for the introduction of diverse substituents, allowing for the exploration of a wide range of chemical space to establish structure-activity relationships (SAR).

A significant area of application for 4,4-disubstituted piperidines is in the discovery of potent analgesics. Several series of these compounds have shown high affinity for opioid receptors and demonstrated analgesic potency comparable to morphine in preclinical models.[1][2] The development of novel analgesics with improved side-effect profiles remains a critical unmet medical need, and the this compound scaffold presents a valuable starting point for the design of new chemical entities targeting pain pathways.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of derivatives based on the this compound scaffold. These are based on established procedures for the synthesis of analogous 4,4-disubstituted piperidines.

Protocol 1: Synthesis of this compound Derivatives

This protocol outlines a general synthetic route for the derivatization of the core scaffold at the carboxamide nitrogen.

Step 1: Synthesis of 1-Boc-4-ethylpiperidine-4-carboxylic acid

A plausible synthetic route to the core intermediate, 1-Boc-4-ethylpiperidine-4-carboxylic acid, can be adapted from methods for related 4-substituted piperidines. One common approach involves the alkylation of a suitable piperidine precursor.

Step 2: Amide Coupling to Introduce Diversity

-

Materials:

-

1-Boc-4-ethylpiperidine-4-carboxylic acid

-

Desired primary or secondary amine (R1R2NH)

-

Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

-

Base (e.g., Diisopropylethylamine (DIPEA) or triethylamine (TEA))

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

-

-

Procedure:

-

Dissolve 1-Boc-4-ethylpiperidine-4-carboxylic acid (1 equivalent) in anhydrous DCM or DMF.

-

Add the desired amine (1.1 equivalents) and the base (2-3 equivalents).

-

To this mixture, add the coupling agent (1.2 equivalents) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound derivative.

-

Step 3: Boc-Deprotection

-

Materials:

-

Boc-protected piperidine derivative

-

Trifluoroacetic acid (TFA) or 4M HCl in dioxane

-

Anhydrous DCM (if using TFA)

-

-

Procedure:

-

Dissolve the Boc-protected piperidine derivative in anhydrous DCM.

-

Add an excess of TFA (typically 20-50% v/v) or 4M HCl in dioxane.

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

-

The resulting amine salt can be used directly in the next step or neutralized with a base to obtain the free amine.

-

Step 4: N-Functionalization of the Piperidine Ring

-

Materials:

-

Deprotected piperidine amine

-

Alkylating or acylating agent (e.g., R-Br, R-COCl)

-

Base (e.g., K2CO3, TEA, or DIPEA)

-

Anhydrous solvent (e.g., Acetonitrile or DMF)

-

-

Procedure:

-

Dissolve the deprotected piperidine amine in the chosen anhydrous solvent.

-

Add the base (2-3 equivalents).

-

Add the alkylating or acylating agent (1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Work-up the reaction as described in Step 2 and purify the final product by chromatography or recrystallization.

-

Protocol 2: In Vitro Evaluation of Analgesic Activity (Opioid Receptor Binding Assay)

This protocol describes a competitive radioligand binding assay to determine the affinity of the synthesized compounds for opioid receptors.

-

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., mu, delta, or kappa)

-

Radioligand (e.g., [³H]DAMGO for mu-opioid receptor)

-

Synthesized test compounds

-

Naloxone (for non-specific binding determination)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail and vials

-

Glass fiber filters

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the cell membranes, radioligand (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or naloxone (for non-specific binding).

-

Incubate the plate at a specified temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

-

Data Presentation

The following tables provide a template for organizing and presenting quantitative data from the biological evaluation of synthesized compounds.

Table 1: Opioid Receptor Binding Affinities of 4-Ethylpiperidine-4-carboxamide Derivatives

| Compound ID | R1 | R2 | Mu-Opioid Receptor Ki (nM) | Delta-Opioid Receptor Ki (nM) | Kappa-Opioid Receptor Ki (nM) |

| Lead-01 | H | H | Data | Data | Data |

| Analog-1a | Me | H | Data | Data | Data |

| Analog-1b | Ph | H | Data | Data | Data |

| ... | ... | ... | ... | ... | ... |

Table 2: In Vivo Analgesic Efficacy in a Mouse Model (e.g., Hot Plate Test)

| Compound ID | Dose (mg/kg) | Latency to Response (sec) ± SEM | % Maximum Possible Effect (%MPE) |

| Vehicle | - | Data | 0 |

| Morphine | 10 | Data | Data |

| Analog-1a | 10 | Data | Data |

| Analog-1a | 30 | Data | Data |

| ... | ... | ... | ... |

Visualizations

The following diagrams, generated using the DOT language, illustrate key conceptual workflows and pathways relevant to the drug discovery process utilizing the this compound scaffold.

Caption: General workflow for the synthesis and evaluation of drug candidates.

Caption: Simplified opioid receptor signaling pathway.

References

Application Notes and Protocols: The Emerging Role of 1-Boc-4-ethylpiperidine-4-carboxamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined spatial orientations make it a privileged structure for targeting a wide array of biological macromolecules. Within this class of compounds, 1-Boc-4-ethylpiperidine-4-carboxamide emerges as a promising, albeit less explored, building block for the synthesis of novel therapeutic agents. The presence of a Boc-protected amine, a quaternary center, an ethyl group, and a primary carboxamide offers a unique combination of functionalities for structural elaboration and modulation of physicochemical properties.

These application notes provide an overview of the potential uses of this compound in drug discovery, based on the established roles of structurally related piperidine derivatives. Detailed synthetic protocols and conceptual signaling pathways are presented to guide researchers in leveraging this versatile scaffold for the development of next-generation therapeutics.

Potential Therapeutic Applications

While direct biological data for this compound is not extensively available, the structural motif is present in compounds investigated for a range of therapeutic indications. The piperidine-4-carboxamide core has been identified in molecules targeting various enzymes and receptors.

Derivatives of piperidine-4-carboxamide have shown potential as:

-

Dopamine Reuptake Inhibitors: Altering the substitution on the piperidine nitrogen and the carboxamide can lead to compounds that modulate the dopamine transporter, with potential applications in neurological and psychiatric disorders.[1]

-

Analgesics: Certain piperidine derivatives have demonstrated significant analgesic activities, suggesting a role for this scaffold in the development of novel pain management therapies.[1]

-

Antimicrobial Agents: The piperidine framework has been incorporated into molecules with antibacterial activity against both Gram-positive and Gram-negative bacteria.[1]

-

Calpain Inhibitors: Piperidine carboxamides have been evaluated as inhibitors of calpain, a cysteine protease implicated in neurodegenerative diseases and ischemic injury.[2]

-

Secretory Glutaminyl Cyclase (sQC) Inhibitors: The piperidine-4-carboxamide moiety has been identified as a scaffold for the design of sQC inhibitors, which are being explored as a potential treatment for Alzheimer's disease.[3]

Physicochemical Properties and Synthetic Utility

The 1-Boc-protecting group offers a stable and reliable means of masking the piperidine nitrogen during synthetic transformations, which can be readily removed under acidic conditions. The quaternary carbon at the 4-position introduces steric bulk and can influence the conformational preference of the piperidine ring, which may be advantageous for optimizing ligand-receptor interactions. The ethyl group provides a lipophilic handle that can be varied to fine-tune the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The primary carboxamide is a versatile functional group that can participate in hydrogen bonding and can be further modified or used as a handle for conjugation.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₂₄N₂O₃ |

| Molecular Weight | 256.34 g/mol |

| CAS Number | 1082768-73-7 |

| Predicted LogP | 1.8 ± 0.5 |

| Predicted pKa | Amide NH: ~17; Boc-protected amine: N/A |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

(Note: Predicted values are estimates and may vary)

Experimental Protocols

The following protocols describe the synthesis of this compound and its potential derivatization, based on established chemical methodologies for similar piperidine structures.

Protocol 1: Synthesis of this compound

This protocol outlines a potential synthetic route starting from 1-Boc-4-piperidone, a common commercially available starting material.

Materials:

-

1-Boc-4-piperidone

-

Ethylmagnesium bromide (Grignard reagent)

-

Anhydrous tetrahydrofuran (THF)

-

Ammonium chloride (saturated aqueous solution)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent

-

Acetone

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Ammonia (in a suitable solvent like methanol or as ammonium hydroxide)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (saturated aqueous solution)

Procedure:

-

Grignard Addition:

-

Dissolve 1-Boc-4-piperidone in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of ethylmagnesium bromide in THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 1-Boc-4-ethyl-4-hydroxypiperidine.

-

-

Oxidation to Carboxylic Acid:

-

Dissolve the resulting alcohol in acetone and cool to 0°C.

-

Add Jones reagent dropwise until a persistent orange color is observed.

-

Stir for 1-2 hours at 0°C.

-

Quench the reaction with isopropanol.

-

Filter the mixture and concentrate the filtrate.

-

Dissolve the residue in diethyl ether and extract with a saturated aqueous sodium bicarbonate solution.

-

Acidify the aqueous layer with HCl (1M) and extract with ethyl acetate.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield 1-Boc-4-ethylpiperidine-4-carboxylic acid.

-

-

Amide Formation:

-

Dissolve the carboxylic acid in DCM.

-

Add thionyl chloride or oxalyl chloride dropwise at 0°C and stir for 1-2 hours to form the acid chloride.

-

In a separate flask, prepare a solution of ammonia in a suitable solvent.

-

Slowly add the acid chloride solution to the ammonia solution at 0°C.

-

Stir for 1-2 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate to obtain this compound. Purify by column chromatography if necessary.

-

Protocol 2: Deprotection and N-Functionalization

This protocol describes the removal of the Boc protecting group and subsequent functionalization of the piperidine nitrogen.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA) or 4M HCl in dioxane

-

Dichloromethane (DCM)

-

An appropriate alkylating or acylating agent (e.g., benzyl bromide, acetyl chloride)

-

A suitable base (e.g., triethylamine, diisopropylethylamine)

Procedure:

-

Boc Deprotection:

-

Dissolve this compound in DCM.

-

Add an excess of TFA or 4M HCl in dioxane.

-

Stir at room temperature for 1-2 hours, monitoring by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

-

The resulting salt of 4-ethylpiperidine-4-carboxamide can be used directly or neutralized with a base.

-

-

N-Alkylation/Acylation:

-

Dissolve the deprotected piperidine salt in DCM or another suitable solvent.

-

Add a base such as triethylamine.

-

Add the desired alkylating or acylating agent (e.g., benzyl bromide, acetyl chloride) dropwise at 0°C.

-

Stir the reaction at room temperature until completion (monitor by TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate.

-

Purify the product by column chromatography.

-

Visualizing Synthetic and Biological Pathways

The following diagrams illustrate the general synthetic workflow and a conceptual signaling pathway where derivatives of this compound might be active.

Caption: Synthetic route to this compound and its derivatives.

Caption: Inhibition of dopamine reuptake by a hypothetical piperidine derivative.

Conclusion